N-(3-methylphenyl)-1-(pyridin-4-yl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide
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Overview
Description
N-(3-methylphenyl)-1-(pyridin-4-yl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide is a synthetic organic compound that belongs to the class of pyrrolopyrazines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methylphenyl)-1-(pyridin-4-yl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyrrolopyrazine Core: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Substitution Reactions: Introduction of the 3-methylphenyl and pyridin-4-yl groups through nucleophilic substitution or coupling reactions.
Amidation: Formation of the carboxamide group through reaction with an amine.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
N-(3-methylphenyl)-1-(pyridin-4-yl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like halides or organometallic compounds under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific functional groups present and the reaction conditions used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(3-methylphenyl)-1-(pyridin-4-yl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide would depend on its specific biological target. It may interact with enzymes, receptors, or other proteins, modulating their activity and leading to a biological effect. The molecular pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
Pyrrolopyrazine Derivatives: Compounds with similar core structures but different substituents.
Carboxamide Derivatives: Compounds with similar functional groups but different core structures.
Uniqueness
N-(3-methylphenyl)-1-(pyridin-4-yl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide may exhibit unique properties due to the specific arrangement of its functional groups, leading to distinct biological activities or chemical reactivity.
Properties
IUPAC Name |
N-(3-methylphenyl)-1-pyridin-4-yl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O/c1-15-4-2-5-17(14-15)22-20(25)24-13-12-23-11-3-6-18(23)19(24)16-7-9-21-10-8-16/h2-11,14,19H,12-13H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLYBSBOPMDVGFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)N2CCN3C=CC=C3C2C4=CC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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